4-((3-(Ethoxycarbonyl)-4-phenylthiophen-2-yl)amino)-4-oxobutanoic acid
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Overview
Description
4-((3-(Ethoxycarbonyl)-4-phenylthiophen-2-yl)amino)-4-oxobutanoic acid is a complex organic compound that features a thiophene ring substituted with an ethoxycarbonyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-(Ethoxycarbonyl)-4-phenylthiophen-2-yl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene ring, followed by the introduction of the ethoxycarbonyl and phenyl groups. The final step involves the formation of the amino and oxobutanoic acid functionalities. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions and the use of efficient catalysts are essential to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the scalability and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
4-((3-(Ethoxycarbonyl)-4-phenylthiophen-2-yl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
4-((3-(Ethoxycarbonyl)-4-phenylthiophen-2-yl)amino)-4-oxobutanoic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. .
Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways. .
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development. .
Industry: In industrial applications, the compound can be used in the development of new materials and chemical processes. .
Mechanism of Action
The mechanism of action of 4-((3-(Ethoxycarbonyl)-4-phenylthiophen-2-yl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-((3-(Ethoxycarbonyl)-4-phenylthiophen-2-yl)amino)-4-oxobutanoic acid include other thiophene derivatives with different substituents. Examples include:
- 4-((3-(Methoxycarbonyl)-4-phenylthiophen-2-yl)amino)-4-oxobutanoic acid
- 4-((3-(Ethoxycarbonyl)-4-methylthiophen-2-yl)amino)-4-oxobutanoic acid .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination allows for unique reactivity and interactions, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C17H17NO5S |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
4-[(3-ethoxycarbonyl-4-phenylthiophen-2-yl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C17H17NO5S/c1-2-23-17(22)15-12(11-6-4-3-5-7-11)10-24-16(15)18-13(19)8-9-14(20)21/h3-7,10H,2,8-9H2,1H3,(H,18,19)(H,20,21) |
InChI Key |
XZGANOSLDDHUSF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CCC(=O)O |
Origin of Product |
United States |
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